3-[(3-Ethyl-1-adamantyl)oxy]propan-1-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-[(3-Ethyl-1-adamantyl)oxy]propan-1-ol consists of a 3-ethyl-1-adamantyl group attached to a propan-1-ol moiety via an ether linkage . The adamantyl group is a three-dimensional, cage-like structure, which may contribute to the unique properties of this compound .Scientific Research Applications
1. Organic & Biomolecular Chemistry
- Application : Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their unique structural, biological, and stimulus-responsive properties .
- Methods : The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates .
- Results : This review discusses the wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
2. Petroleum Chemistry
- Application : Among the most important and promising lines of research in adamantane chemistry are those involving double-bonded adamantane derivatives . These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Methods : Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .
- Results : Various researchers around the world have added extensive theoretical and experimental data in this area .
3. Medicinal Chemistry
- Application : Adamantane derivatives have diverse applications in medicinal chemistry due to their unique structural and biological properties .
- Methods : The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates .
- Results : This review discusses the wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
4. Catalyst Development
- Application : Adamantane derivatives are used in catalyst development due to their unique structural and stimulus-responsive properties .
- Methods : The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates .
- Results : This review discusses the wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
5. Nanomaterials
- Application : Adamantane derivatives have applications in the field of nanomaterials due to their unique structural properties .
- Methods : The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates .
- Results : This review discusses the wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
6. Quantum-Chemical Calculations
- Application : Quantum-chemical calculations are used for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .
- Methods : The potential of quantum-chemical calculations is appraised in this review .
- Results : These calculations have become increasingly relevant to summarize and systematize data, especially in view of the recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds .
properties
IUPAC Name |
3-[(3-ethyl-1-adamantyl)oxy]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-2-14-7-12-6-13(8-14)10-15(9-12,11-14)17-5-3-4-16/h12-13,16H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKSHEYJWHDGDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)OCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Ethyl-1-adamantyl)oxy]propan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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